Beta-Aspartame - 22839-61-8

Beta-Aspartame

Catalog Number: EVT-300491
CAS Number: 22839-61-8
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Beta-Aspartame is a variant of Aspartame, an artificial sweetener widely used in various food and beverage products . It has the molecular formula C14H18N2O5 .


Synthesis Analysis

A novel industrial aspartame production route involves the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase . The route also involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .


Molecular Structure Analysis

The molecular weight of Beta-Aspartame is 294.30 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [ (2 S )-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid . The InChI is InChI=1S/C14H18N2O5/c1-21-14 (20)11 (7-9-5-3-2-4-6-9)16-12 (17)8-10 (15)13 (18)19/h2-6,10-11H,7-8,15H2,1H3, (H,16,17) (H,18,19)/t10-,11-/m0/s1 .


Chemical Reactions Analysis

The synthesis of Beta-Aspartame involves enzymatic and chemical reactions. The enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase is followed by the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl .

Synthesis Analysis
  • Step 1: Coupling of N-protected aspartic acid anhydride with phenylalanine methyl ester to yield a mixture of alpha (α) and beta (β) isomers of aspartame. []
  • Step 2: Separation of the desired α-aspartame isomer from the β-isomer and removal of the protecting group. []

Various synthetic approaches aim to optimize yield and purity, including enzymatic methods utilizing α-amino acid ester acyl transferase. [] This enzymatic approach involves reacting L-aspartic acid dimethyl ester and L-phenylalanine to produce α-aspartyl-L-phenylalanine β-methyl ester, which is then chemically converted to aspartame hydrochloride. []

Molecular Structure Analysis

Aspartame undergoes hydrolysis in acidic conditions, leading to the formation of its constituent amino acids and methanol. [, , ] Additionally, it exhibits sensitivity to heat, degrading at elevated temperatures. [] Studies have explored aspartame's potential as a corrosion inhibitor for carbon steel in acidic environments. [] These investigations employ techniques like weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization to evaluate its inhibitory efficacy. [] Results suggest that aspartame exhibits promising corrosion inhibition properties, attributed to its adsorption on the steel surface. []

Mechanism of Action

Aspartame elicits its sweet taste through interaction with the heterodimeric G protein-coupled receptor, Tas1R2/Tas1R3, located on taste receptor cells. [, ] Binding of aspartame to this receptor triggers a signaling cascade involving G protein activation, ultimately leading to the perception of sweetness. [] This interaction model has been investigated using various sweeteners and their effects on insulin secretion in pancreatic beta cells, which also express the Tas1R2/R3 receptor. []

Physical and Chemical Properties Analysis
  • Appearance: White, odorless, crystalline powder. []
  • Solubility: Soluble in water. []
  • Melting Point: Approximately 246-247 °C. []
  • Stability: Sensitive to heat and acidic pH. [, ]
Applications
  • Food and Beverage Industry: Aspartame finds extensive use as a low-calorie artificial sweetener in a wide range of products, including diet soft drinks, chewing gum, tabletop sweeteners, and pharmaceuticals. [, , , , ] Its high sweetness intensity allows for reduced sugar content, appealing to individuals seeking to manage weight or control blood sugar levels. []

  • Pharmaceutical Industry: Aspartame serves as a sweetening agent in various pharmaceutical formulations, particularly oral medications, to improve palatability. [, , ] It masks the bitter taste of certain drugs, enhancing patient compliance, especially among children. [, ]

    • Sensory Science: Investigating the mechanisms underlying taste perception and the relationship between chemical structure and sweetness. []

    • Nutrition and Metabolism: Studying the effects of aspartame consumption on appetite, energy intake, glucose homeostasis, and gut microbiota. [, , ]

    • Toxicology: Assessing the potential adverse health effects associated with aspartame consumption, particularly its impact on the nervous system, liver, and reproductive system. [, , , , , ]

  • Other Applications: Aspartame has also been explored as a potential component in weight-loss beverages and as a corrosion inhibitor for carbon steel in acidic solutions. [, ]

Future Directions
  • Clarifying Health Effects: Despite numerous studies, the long-term health consequences of aspartame consumption remain a subject of ongoing debate. Future research should focus on conducting well-designed, large-scale, long-term studies to address these uncertainties comprehensively. [, ]

  • Understanding Individual Variability: Emerging evidence suggests that individual responses to aspartame may vary based on factors such as genetics, gut microbiota composition, and overall diet. Further research is needed to elucidate these individual differences and their implications for health. []

  • Exploring Alternatives: Given the ongoing debate surrounding aspartame’s safety, research into alternative low-calorie sweeteners with improved safety profiles is crucial. []

  • Investigating Potential Therapeutic Applications: Studies exploring aspartame’s potential in areas such as corrosion inhibition warrant further investigation. []

Aspartame

Compound Description: Aspartame is an artificial sweetener commonly used in food and beverages. It is approximately 180-200 times sweeter than sucrose []. While it is frequently used as a sugar substitute, its safety and potential health effects are the subject of ongoing research [].

Relevance: Beta-aspartame is a structural isomer of aspartame, meaning they share the same chemical formula (C14H18N2O5) but differ in the arrangement of atoms in space. Specifically, the methyl ester group is attached to the beta-carbon of the aspartic acid residue in beta-aspartame, while it is attached to the alpha-carbon in aspartame [].

Compound Description: Neotame is another artificial sweetener that is structurally related to aspartame. It is significantly sweeter than aspartame (approximately 7000-13000 times sweeter than sucrose) and exhibits enhanced stability [].

Relevance: Neotame is a derivative of aspartame, sharing a similar core structure but with an additional N-substituted 3,3-dimethylbutyl group []. This modification contributes to its increased sweetness and stability compared to aspartame and, by extension, beta-aspartame.

N-Formyl-L-α-Aspartyl-L-Phenylalanine Methyl Ester

Compound Description: This compound is a synthetic intermediate in the production of aspartame [].

Relevance: This compound is directly involved in the synthesis of aspartame. During aspartame production, a mixture containing both the alpha and beta isomers of N-formyl-L-α-aspartyl-L-phenylalanine methyl ester is produced. A deformylation method is then employed to specifically isolate and convert the alpha isomer into aspartame []. Beta-aspartame could potentially arise as a byproduct during this process if not properly controlled.

L-Aspartic Acid Dimethyl Ester

Compound Description: This compound serves as a starting material in an alternative enzymatic production method for aspartame [].

Relevance: This compound, along with L-phenylalanine, is used in an enzymatic reaction catalyzed by α-amino acid ester acyl transferase to produce α-L-aspartyl-L-phenylalanine β-methyl ester [], the same intermediate also generated during traditional aspartame synthesis, further demonstrating the close relationship between the production of aspartame and its beta isomer.

Phenylalanine

Compound Description: Phenylalanine is an essential amino acid and a common constituent of proteins. It is also a metabolite of aspartame, produced during its digestion in the human body [, ].

Relevance: Phenylalanine makes up a significant portion of the aspartame molecule, and consequently, beta-aspartame as well [, ]. This shared structural element links the two compounds and highlights a potential concern for individuals with phenylketonuria, a genetic disorder characterized by the inability to properly metabolize phenylalanine [].

Aspartic Acid

Compound Description: Aspartic acid is a non-essential amino acid found in various proteins. Like phenylalanine, it is also a metabolite produced during the breakdown of aspartame in the body [, ].

Relevance: Similar to phenylalanine, aspartic acid is a major building block of both aspartame and beta-aspartame [, ]. The presence of aspartic acid in both molecules further underscores their close structural relationship.

Methanol

Compound Description: Methanol is a simple alcohol and a byproduct of aspartame metabolism in the body [, ].

Relevance: Aspartame and, by extension, beta-aspartame, release methanol upon digestion [, ]. While the amount of methanol produced from typical aspartame consumption is generally considered safe, it is still a point of concern for some individuals, particularly those with pre-existing health conditions.

Properties

CAS Number

22839-61-8

Product Name

Beta-Aspartame

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1

InChI Key

SHHIPKDJQYIJJF-QWRGUYRKSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N

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